molecular formula C10H9NO2S B13884362 Methyl 2-thieno[3,2-b]pyridin-5-ylacetate

Methyl 2-thieno[3,2-b]pyridin-5-ylacetate

Cat. No.: B13884362
M. Wt: 207.25 g/mol
InChI Key: MEGDLDNSFODLKJ-UHFFFAOYSA-N
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Description

Methyl 2-thieno[3,2-b]pyridin-5-ylacetate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-thieno[3,2-b]pyridin-5-ylacetate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with methyl formate and 2-cyanoethanethioamide, followed by cyclization to form the thienopyridine core . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-thieno[3,2-b]pyridin-5-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-thieno[3,2-b]pyridin-5-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-thieno[3,2-b]pyridin-5-ylacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinase enzymes, which play a role in cell signaling pathways, thereby exerting anticancer effects . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-thieno[3,2-b]pyridin-5-ylacetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-thieno[3,2-b]pyridin-5-ylacetate

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)6-7-2-3-9-8(11-7)4-5-14-9/h2-5H,6H2,1H3

InChI Key

MEGDLDNSFODLKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(C=C1)SC=C2

Origin of Product

United States

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